Cas no 2034487-94-8 (2-{1,4-dioxaspiro4.5decan-8-yloxy}pyridine-3-carbonitrile)
2-{1,4-dioxaspiro4.5decan-8-yloxy}pyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-{1,4-dioxaspiro4.5decan-8-yloxy}pyridine-3-carbonitrile
- 3-Pyridinecarbonitrile, 2-(1,4-dioxaspiro[4.5]dec-8-yloxy)-
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- Inchi: 1S/C14H16N2O3/c15-10-11-2-1-7-16-13(11)19-12-3-5-14(6-4-12)17-8-9-18-14/h1-2,7,12H,3-6,8-9H2
- InChI Key: GOYLLAQELJJTMZ-UHFFFAOYSA-N
- SMILES: C1(OC2CCC3(OCCO3)CC2)=NC=CC=C1C#N
Experimental Properties
- Density: 1.26±0.1 g/cm3(Predicted)
- Boiling Point: 424.6±45.0 °C(Predicted)
- pka: 0.38±0.22(Predicted)
2-{1,4-dioxaspiro4.5decan-8-yloxy}pyridine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2147-1837-2μmol |
2-{1,4-dioxaspiro[4.5]decan-8-yloxy}pyridine-3-carbonitrile |
2034487-94-8 | 90%+ | 2μl |
$57.0 | 2023-05-18 | |
| Life Chemicals | F2147-1837-5μmol |
2-{1,4-dioxaspiro[4.5]decan-8-yloxy}pyridine-3-carbonitrile |
2034487-94-8 | 90%+ | 5μl |
$63.0 | 2023-05-18 | |
| Life Chemicals | F2147-1837-10μmol |
2-{1,4-dioxaspiro[4.5]decan-8-yloxy}pyridine-3-carbonitrile |
2034487-94-8 | 90%+ | 10μl |
$69.0 | 2023-05-18 | |
| Life Chemicals | F2147-1837-20μmol |
2-{1,4-dioxaspiro[4.5]decan-8-yloxy}pyridine-3-carbonitrile |
2034487-94-8 | 90%+ | 20μl |
$79.0 | 2023-05-18 | |
| Life Chemicals | F2147-1837-1mg |
2-{1,4-dioxaspiro[4.5]decan-8-yloxy}pyridine-3-carbonitrile |
2034487-94-8 | 90%+ | 1mg |
$54.0 | 2023-05-18 | |
| Life Chemicals | F2147-1837-2mg |
2-{1,4-dioxaspiro[4.5]decan-8-yloxy}pyridine-3-carbonitrile |
2034487-94-8 | 90%+ | 2mg |
$59.0 | 2023-05-18 | |
| Life Chemicals | F2147-1837-3mg |
2-{1,4-dioxaspiro[4.5]decan-8-yloxy}pyridine-3-carbonitrile |
2034487-94-8 | 90%+ | 3mg |
$63.0 | 2023-05-18 | |
| Life Chemicals | F2147-1837-4mg |
2-{1,4-dioxaspiro[4.5]decan-8-yloxy}pyridine-3-carbonitrile |
2034487-94-8 | 90%+ | 4mg |
$66.0 | 2023-05-18 | |
| Life Chemicals | F2147-1837-5mg |
2-{1,4-dioxaspiro[4.5]decan-8-yloxy}pyridine-3-carbonitrile |
2034487-94-8 | 90%+ | 5mg |
$69.0 | 2023-05-18 | |
| Life Chemicals | F2147-1837-10mg |
2-{1,4-dioxaspiro[4.5]decan-8-yloxy}pyridine-3-carbonitrile |
2034487-94-8 | 90%+ | 10mg |
$79.0 | 2023-05-18 |
2-{1,4-dioxaspiro4.5decan-8-yloxy}pyridine-3-carbonitrile Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 2-{1,4-dioxaspiro4.5decan-8-yloxy}pyridine-3-carbonitrile
Professional Introduction to Compound with CAS No. 2034487-94-8 and Product Name: 2-{1,4-dioxaspiro4.5decan-8-yloxy}pyridine-3-carbonitrile
The compound identified by the CAS number 2034487-94-8 and the product name 2-{1,4-dioxaspiro4.5decan-8-yloxy}pyridine-3-carbonitrile represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of spirocyclic ethers that have garnered considerable attention due to their unique structural properties and potential biological activities. The spirocyclic core, characterized by the fusion of a pyridine ring with a dioxaspirodecane moiety, contributes to its distinct chemical behavior and reactivity, making it a valuable scaffold for further derivatization and functionalization.
In recent years, the exploration of spirocyclic compounds has expanded significantly, driven by their ability to exhibit multiple hydrogen bonding interactions and conformational flexibility. These attributes are particularly advantageous in the design of drug candidates, as they can enhance binding affinity and selectivity towards biological targets. The presence of a carbonitrile group at the 3-position of the pyridine ring in this compound adds another layer of functionality, enabling diverse chemical transformations and modifications that can fine-tune its pharmacological profile.
The 1,4-dioxaspiro4.5decan-8-yloxy moiety is a key feature of this compound, contributing to its overall molecular complexity and potential interactions with biological systems. Spiro ethers are known for their stability under various conditions, which makes them suitable for long-term storage and handling in research settings. Additionally, the oxygen atoms within the dioxane ring can participate in hydrogen bonding, further enhancing the compound's ability to interact with proteins and other biomolecules.
Recent studies have highlighted the importance of spirocyclic compounds in medicinal chemistry due to their ability to mimic natural product scaffolds. The structural motif of 2-{1,4-dioxaspiro4.5decan-8-yloxy}pyridine-3-carbonitrile aligns well with this trend, offering a promising platform for the development of novel therapeutic agents. Researchers have been particularly interested in its potential applications in oncology, where spirocyclic compounds have shown promise as inhibitors of kinases and other enzymes involved in cancer progression.
The carbonitrile group at the 3-position of the pyridine ring is particularly noteworthy, as it can serve as a site for further functionalization through reactions such as hydrolysis or reduction. This versatility allows chemists to explore a wide range of derivatives with tailored properties. For instance, converting the carbonitrile into an amide or carboxylic acid could yield compounds with enhanced solubility or altered bioavailability.
Advances in computational chemistry have also facilitated the study of this compound by enabling high-throughput virtual screening and molecular docking studies. These techniques allow researchers to predict binding modes and interactions with target proteins, thereby accelerating the drug discovery process. The unique structural features of 2-{1,4-dioxaspiro4.5decan-8-yloxy}pyridine-3-carbonitrile, including its spirocyclic core and polar functional groups, make it an attractive candidate for such studies.
In addition to its pharmaceutical applications, this compound has potential uses in materials science and agrochemicals. The spirocyclic structure can influence electronic properties and optical characteristics, making it suitable for applications in organic electronics or as a precursor for advanced materials. Furthermore, modifications to its functional groups could lead to novel agrochemicals with improved efficacy against pests or diseases.
The synthesis of 2-{1,4-dioxaspiro4.5decan-8-yloxy}pyridine-3-carbonitrile presents an interesting challenge due to its complex architecture. However, recent developments in synthetic methodologies have made it more accessible than ever before. Techniques such as transition metal-catalyzed coupling reactions and asymmetric synthesis have enabled chemists to construct intricate molecular frameworks with high precision.
As research continues to uncover new applications for spirocyclic compounds like this one, it is likely that their importance will only grow in the coming years. The combination of structural complexity and functional diversity makes them exceptionally versatile tools for both academic research and industrial development. By leveraging advances in synthetic chemistry and computational methods, scientists are poised to unlock even greater potential from these fascinating molecules.
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